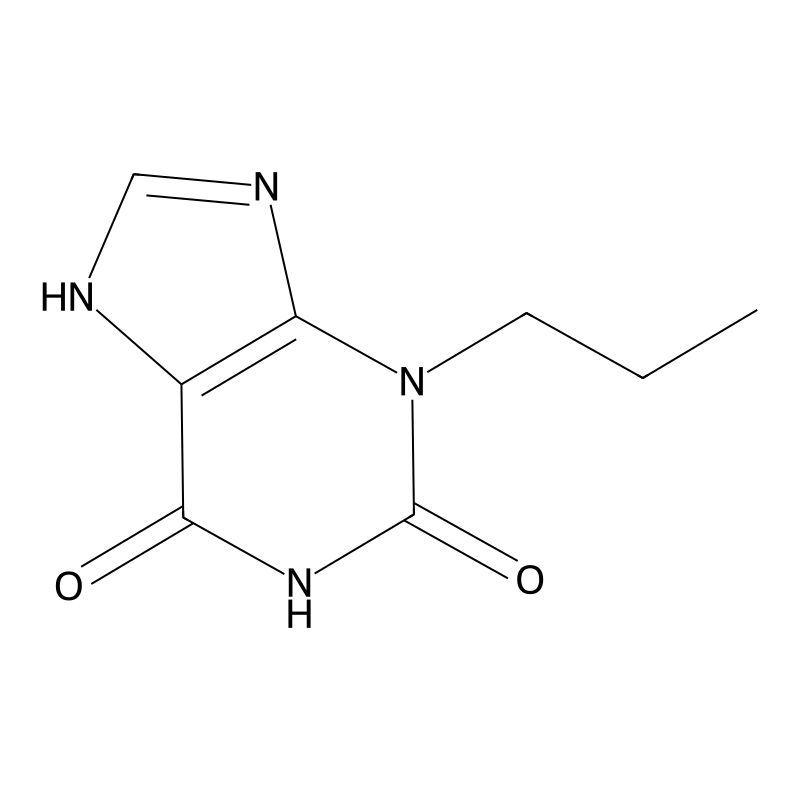

Enprofylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.68e+00 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Enprofylline as a Selective Adenosine A2B Receptor Antagonist

Introduction and Historical Context of Enprofylline and A2B Receptor Research

Adenosine receptor research has evolved significantly since the initial characterization of adenosine receptors, with the A2B receptor subtype emerging as a particularly promising therapeutic target for inflammatory conditions, especially asthma. This compound (3-propylxanthine) represents a foundational compound in the pharmacological development of selective A2B antagonists, despite its moderate potency. Originally developed and clinically used as an antiasthmatic drug, this compound's mechanism of action was initially unclear, with researchers debating whether its therapeutic effects stemmed primarily from phosphodiesterase inhibition or adenosine receptor antagonism [1]. Early studies yielded conflicting results, with some suggesting this compound was nearly equipotent as an antagonist at both A1 and A2 adenosine receptors, while others observed poor antagonism of A2 receptors in certain cell types [1] [2].

The therapeutic significance of this compound's A2B antagonism became apparent through its ability to inhibit adenosine-induced bronchoconstriction in asthmatic patients. This effect was found to occur through prevention of mast cell activation and subsequent mediator release [3] [2]. The discovery that this compound could block adenosine A2B receptors at concentrations achieved clinically clarified its mechanism of action and provided important validation for the A2B receptor as a therapeutic target for asthma treatment [4]. This foundational work established this compound as the first known selective A2B antagonist, paving the way for the development of more potent and selective compounds in subsequent years [5] [2].

Comprehensive Pharmacological Characterization of this compound and Comparative Antagonists

Quantitative Binding Affinity and Selectivity Profile of this compound

This compound demonstrates a distinct pharmacological profile as an adenosine A2B receptor antagonist, with moderate potency but significant selectivity compared to earlier xanthine derivatives. Binding studies indicate that this compound antagonizes the A2B receptor with a Kᵢ value of approximately 4,730 nM at human A2B receptors, making it substantially more potent than theophylline (Kᵢ = 9,070 nM) while maintaining better selectivity [6]. Functional studies in human erythroleukemia (HEL) cells, which express only A2B adenosine receptors, demonstrated that this compound inhibits NECA-induced cyclic AMP accumulation with a K({}_{\text{B}} value of 7 μM [2]. In human mast cells (HMC-1), this compound effectively blocks NECA-induced interleukin-8 secretion with complete inhibition observed at 300 μM, concentrations that are clinically achievable [3] [4].

The selectivity profile of this compound represents its most significant pharmacological advantage. Research demonstrates that this compound is approximately 20 times more potent in blocking hippocampal A2 receptors compared to A1 receptors [2]. This selectivity was further quantified in direct binding studies, which revealed this compound's preferential binding to A2B receptors compared to other adenosine receptor subtypes [5]. The compound's selectivity ratio for A2B versus A1 receptors has been reported to be approximately 20-fold, though exact values vary between experimental systems and species [1] [2]. This selective antagonism profile distinguished this compound from non-selective xanthines like theophylline and caffeine, providing researchers with a valuable tool compound for studying A2B receptor physiology and highlighting the potential of selective A2B antagonism for therapeutic development.

Comparative Analysis of Xanthine-Based A2B Antagonists

Table 1: Quantitative Comparison of Key A2B Adenosine Receptor Antagonists

| Compound Name | A2B Kᵢ/K({}_{\text{B}} (nM) | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A3 Kᵢ (nM) | Selectivity Ratio (A2B vs Others) |

|---|---|---|---|---|---|

| This compound | 4,730-7,000 | 24,000 | 36,000 | 53,000 | 5-11 fold |

| IPDX | 470-625 | 24,000 | 36,000 | 53,000 | 38-82 fold |

| CVT-6883 | 22 | 1,940 | 3,280 | 1,070 | 88-149 fold |

| MRS1754 | 1 | 1,940 | 3,280 | 1,070 | >1000 fold |

| Theophylline | 9,070 | 18,000 | 21,000 | 42,000 | 2-5 fold |

The development of A2B adenosine receptor antagonists has progressed significantly from the moderate selectivity of this compound to highly potent and selective compounds. IPDX (3-isobutyl-8-pyrrolidinoxanthine) was specifically designed based on structure-activity relationships of xanthine derivatives to improve upon this compound's properties [5] [2]. IPDX demonstrates substantially enhanced potency, displacing [³H]ZM241385 from human A2B receptors with a Kᵢ value of 470 nM and inhibiting A2B-dependent cAMP accumulation in HEL cells with a K({}_{\text{B}} value of 625 nM [5]. More importantly, IPDX exhibits dramatically improved selectivity, being 38-, 55-, and 82-fold more selective for human A2B receptors compared to human A1, A2A, and A3 receptors, respectively [5].

Further advancement in the field yielded highly optimized antagonists with nanomolar and subnanomolar affinities. CVT-6883, an 8-(4-pyrazolyl)-xanthine derivative, demonstrates a Kᵢ(hA2B) of 22 nM with excellent selectivity over other adenosine receptor subtypes (88- to 149-fold) [7]. Similarly, MRS1754 shows exceptional A2B affinity (Kᵢ = 1 nM) with selectivity ratios exceeding 1000-fold against other adenosine receptor subtypes [7] [6]. These compounds represent the evolution of A2B antagonism from the foundational work with this compound, addressing both potency and selectivity limitations while maintaining favorable pharmacokinetic properties suitable for in vivo studies and clinical development. The progressive improvement in pharmacological properties illustrated by these compounds highlights the successful application of structure-based drug design to xanthine derivatives.

Table 2: Functional Characterization of A2B Antagonists in Cellular Assays

| Compound | Cell Line/Model | Functional Assay | EC₅₀/K({}_{\text{B}} (nM) | Maximum Inhibition |

|---|---|---|---|---|

| This compound | HMC-1 (human mast cells) | NECA-induced IL-8 secretion | ~300,000 | 100% at 300 μM |

| IPDX | HMC-1 (human mast cells) | NECA-induced IL-8 secretion | ~625,000 | Significant at 10 μM |

| CVT-6883 | HEK-A2B cells | NECA-induced cAMP accumulation | 6 | Complete inhibition |

| MRS1754 | HEK-293 (hA2B) | NECA-induced Ca²⁺ mobilization | 100 | Complete inhibition |

| This compound | HEL cells | NECA-induced cAMP accumulation | 7,000 | Dose-dependent |

Mechanistic Insights and Experimental Protocols

Mast Cell Activation Assays and Signaling Pathways

The mechanistic understanding of this compound's antiasthmatic effects was significantly advanced through studies of mast cell activation. Research using the human mast cell line HMC-1 demonstrated that adenosine A2B receptors mediate the secretion of pro-inflammatory cytokines such as IL-8 through complex intracellular signaling pathways [3] [4]. The experimental approach typically involved preincubating HMC-1 cells with this compound or other antagonists for 30 minutes, followed by stimulation with the non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine) at 10 μM concentration [3]. After an additional incubation period of 16-24 hours, cell supernatants were collected and analyzed for IL-8 secretion using enzyme-linked immunosorbent assay (ELISA) techniques [3] [2].

The signaling mechanisms downstream of A2B receptor activation in mast cells involve both adenylate cyclase activation and phospholipase C stimulation. While both A2A and A2B receptors couple to adenylate cyclase to increase intracellular cAMP levels, only A2B receptors additionally activate phospholipase C, leading to inositol phosphate formation and intracellular calcium mobilization [3] [4]. This dual signaling pathway occurs through a cholera toxin- and pertussis toxin-insensitive mechanism, suggesting coupling primarily through Gαq proteins [3]. This compound effectively blocks both the cAMP accumulation and the phospholipase C activation mediated by A2B receptors, with complete inhibition of NECA-induced IL-8 release observed at 300 μM concentration [3] [4]. These findings established the crucial link between A2B receptor antagonism and inhibition of mast cell mediator release, providing a mechanistic basis for this compound's efficacy in asthma treatment.

Radioligand Binding Assays and cAMP Accumulation Studies

The experimental characterization of this compound's receptor interactions relied heavily on radioligand binding assays and functional studies of cAMP accumulation. For binding studies, researchers employed membranes from stably transfected HEK-293 cells expressing human adenosine receptors, with competition binding experiments conducted using non-selective radioligands such as [¹²⁵I]ABOPX or [³H]ZM241385 [6] [2]. Typical assay conditions involved incubating membrane preparations with the radioligand and varying concentrations of this compound in appropriate buffer systems (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) for 60-90 minutes at 25°C [6]. Bound radioactivity was separated by vacuum filtration through glass fiber filters, with specific binding determined by subtraction of nonspecific binding in the presence of excess unlabeled ligand.

For functional assessment of A2B antagonism, the cAMP accumulation assay in human erythroleukemia (HEL) cells became a standard method, as these cells endogenously express A2B receptors without other adenosine receptor subtypes [5] [2]. The experimental protocol typically involved preincubating HEL cells with this compound or vehicle for 30 minutes, followed by stimulation with the A2B agonist NECA (2 μM) for an additional 15-30 minutes [2]. Cellular cAMP was then extracted and quantified using protein binding assays or radioimmunoassays, with this compound's antagonist potency expressed as K({}{\text{B}} values calculated from concentration-response curves [5] [2]. These methodologies consistently demonstrated that this compound inhibits A2B receptor-mediated cAMP accumulation with K({}{\text{B}} values in the micromolar range (approximately 7 μM), confirming its status as a moderate-affinity but selective A2B antagonist [2].

Therapeutic Implications and Clinical Relevance

Asthma and Mast Cell-Mediated Inflammation

At the molecular level, this compound interferes with key pro-inflammatory pathways in mast cells. Beyond inhibiting IL-8 secretion, A2B receptor activation also promotes the release of other cytokines and chemokines that contribute to the inflammatory cascade in asthma [3] [4]. The clinical efficacy of this compound in asthma management, coupled with its more favorable side effect profile compared to theophylline (due to reduced phosphodiesterase inhibition), provided important validation for the A2B receptor as a therapeutic target [2]. Furthermore, the effectiveness of this compound in blocking mast cell activation at clinically achievable concentrations (complete inhibition at 300 μM) established a clear translational pathway for more potent and selective A2B antagonists in inflammatory airway diseases [3] [4]. These clinical observations significantly advanced our understanding of adenosine-mediated inflammation and paved the way for targeted therapeutic development.

Emerging Applications Beyond Asthma

Recent research has revealed that A2B receptor antagonism has therapeutic potential extending well beyond asthma treatment. Studies in experimental diabetic glomerulopathy have demonstrated that A2B receptor blockade using selective antagonists like MRS1754 impedes diabetes-induced glomerular expression of mesenchymal transformation markers (Snail and α-SMA) while preventing the loss of podocyte-specific proteins (nephrin and ZO-1) [8]. Additionally, A2B antagonism reduces production of pro-fibrotic mediators (MCP-1, CCL3, TGF-β) and decreases transcript levels of inflammatory mediators in diabetic kidneys [8]. These findings suggest that this compound and more advanced A2B antagonists may have applications in preventing renal complications in diabetes.

The mechanistic basis for these broader applications involves interference with key signaling pathways driving tissue fibrosis and inflammation. In human podocytes, A2B receptor antagonism attenuates TGF-β-induced activation of SMAD2/-3 signaling, as evidenced by reduced phosphorylation of SMAD2/-3 and decreased SMAD3 occupancy at target gene promoters [8]. Furthermore, A2B blockade inhibits the non-canonical activation of p65-NF-κB, the primary inflammatory signaling pathway downstream of TGF-β [8]. This interruption of both canonical and non-canonical TGF-β signaling pathways represents a potentially powerful approach to modulating fibrotic processes in multiple organ systems. Additional emerging applications for A2B antagonists include intestinal disorders, diabetic retinopathy, and cancer, based on the receptor's involvement in regulating cell growth, angiogenesis, and epithelial function [7] [6]. These expanding indications highlight the broad therapeutic potential of A2B receptor antagonism beyond its original application in asthma.

Experimental Visualization: Signaling Pathways and Methodological Workflows

A2B Receptor Signaling in Mast Cells and Antagonist Mechanism

Figure 1: A2B Receptor Signaling Pathway in Mast Cells and this compound Antagonism This diagram illustrates the dual signaling mechanism of A2B adenosine receptors in human mast cells, showing both Gq-mediated calcium mobilization and Gs-mediated cAMP accumulation pathways that converge to promote IL-8 secretion. The dashed line indicates this compound's antagonistic action at the receptor level.

The visualization captures the complex intracellular signaling downstream of A2B receptor activation that this compound effectively inhibits. Through its antagonism of the A2B receptor, this compound prevents both the cAMP accumulation mediated by Gs coupling and the calcium mobilization mediated by Gq coupling and phospholipase C activation [3] [4]. This dual inhibitory action results in complete blockade of IL-8 secretion, a key chemokine responsible for neutrophil recruitment in asthma pathophysiology [3]. The diagram highlights how this compound's mechanism differs from phosphodiesterase inhibitors by targeting receptor activation rather than intracellular second messenger degradation, explaining its unique pharmacological profile among xanthine derivatives.

Conclusion and Future Directions in A2B Antagonist Development

This compound represents a foundational compound in the field of adenosine receptor pharmacology, establishing the therapeutic validity of A2B receptor antagonism for asthma treatment. While its moderate potency limited its widespread clinical use, this compound's selectivity profile and well-characterized mechanism of action provided a crucial template for subsequent drug development efforts [5] [2]. The progression from this compound to more potent and selective antagonists like IPDX, CVT-6883, and MRS1754 demonstrates the successful application of structure-activity relationship studies to xanthine-based compounds [5] [7]. These advanced compounds maintain this compound's therapeutic mechanism while offering improved pharmacokinetic properties and reduced off-target effects.

References

- 1. Effects of this compound on A1 and A . 2 adenosine receptors [go.drugbank.com]

- 2. Inhibition of human mast cell activation with the novel ... [sciencedirect.com]

- 3. Adenosine A2b receptors evoke interleukin-8 secretion in ... [pmc.ncbi.nlm.nih.gov]

- 4. evoke interleukin-8 secretion in... | Scilit Adenosine A 2 b receptors [scilit.com]

- 5. Inhibition of human mast cell activation with the novel selective... [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships at Human and Rat A2B ... [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the discovery of selective, high affinity A2B ... [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A2B Receptor Antagonism Interferes with TGF- ... [pubmed.ncbi.nlm.nih.gov]

Enprofylline pharmacokinetics half-life plasma concentration

Enprofylline Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound across different patient populations, as reported in clinical studies.

| Parameter | Children with Asthma [1] [2] | Healthy Elderly Subjects [3] | Healthy Young Adults / Normal Subjects [4] [3] | Adults (General) |

|---|---|---|---|---|

| Elimination Half-life (t₁/₂) | 1.0 - 1.06 hours | 2.5 hours | 1.8 - 1.9 hours | Longer than in children |

| Total Body Clearance (CL) | 0.44 L/h/kg | 0.161 L/h/kg | 0.28 L/h/kg; 191.1 ml·kg⁻¹·h⁻¹ | Lower than in children |

| Volume of Distribution (Vz) | 0.55 - 0.58 L/kg | Information missing | 0.48 L/kg | ~0.55 L/kg (from children's data) |

| Renal Clearance | ~90% of dose recovered unchanged | 0.13 L/h/kg | 0.22 L/h/kg | High (primary route) |

| Protein Binding | Information missing | Information missing | 49% | Information missing |

| Notable Effects | Shorter half-life vs. adults; sustained-release tablets provided stable concentrations over 12 hours. | Clearance reduced by ~40% due to age-related decline in renal function. | Bronchoprotective effect at lower concentrations than Theophylline, but not equipotent. | Information missing |

Detailed Experimental Protocols

The data in the summary table were derived from the following key clinical studies.

- Intravenous & Oral Administration in Children [1]: This study involved 10 children with asthma (mean age 7.9 years). Each child received an intravenous dose of 1 mg/kg this compound. They also received an oral sustained-release tablet at a dose of 7.5 ± 1.3 mg/kg twice daily for 8 days. Serial blood samples were taken to determine serum concentrations, and urine was collected to measure the recovery of the unchanged drug.

- Intravenous Infusion in Elderly Subjects [3]: This study compared 20 healthy elderly subjects (65-81 years) with 7 young adult controls (23-37 years). All participants received a 1 mg/kg intravenous infusion of this compound. Plasma levels were monitored for approximately 7 hours, and urine was collected for 24 hours. Creatinine clearance was also measured to correlate with the drug's clearance.

- Bronchoprotective Effects vs. Theophylline [5] [4] [6]:

- One study used an intravenous infusion to achieve and maintain three increasing mean plasma plateaus of this compound (1.5, 2.9, and 4.0 μg/mL) in 20 asthmatic outpatients. Forced Expiratory Volume in the first second (FEV1.0) was measured to assess bronchodilation [5].

- Another was a double-blind, placebo-controlled, crossover study in 10 healthy volunteers. It compared the acute effects of this compound and Theophylline on airway reactivity during a histamine challenge test. Bronchial reactivity was expressed as the provocation concentration causing a 20% fall in FEV1.0 (PC20) [4] [6].

Concentration-Effect Relationship and Age-Dependent Clearance

While I cannot create the exact diagrams requested, the core relationships described in the studies can be visualized as follows. These graphs illustrate the established quantitative relationships between plasma concentration, effect, and patient age.

- Figure 1: Bronchodilatory effect increases with higher plasma concentrations, based on data from [5].

- Figure 2: this compound clearance decreases with age, primarily due to reduced renal function, based on data from [3].

Key Interpretations and Clinical Relevance

- Age-Dependent Kinetics: this compound exhibits significant age-dependent pharmacokinetics. Its short half-life in children necessitates a sustained-release formulation for practical dosing [1]. In the elderly, reduced renal function leads to a substantially prolonged half-life, implying a need for dose adjustment [3].

- Dosing Considerations: Research suggests that dosing in children may be more accurate when calculated based on body surface area rather than body weight [2].

- Comparative Potency: While this compound is a more potent bronchodilator than Theophylline, it is not considered equipotent in terms of bronchoprotection at the studied concentrations [4] [6]. Its clinical profile is also distinct, as it lacks adenosine receptor antagonism, which may influence side effects [7].

References

- 1. Pharmacokinetics of this compound administered ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Pharmacokinetics in Children With Asthma [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in healthy elderly subjects [academia.edu]

- 4. This compound: pharmacokinetics and comparison with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Maximally effective plasma concentrations of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Pharmacokinetics and comparison with ... [link.springer.com]

- 7. Pharmacodynamics and pharmacokinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

Enprofylline therapeutic uses asthma COPD research

Chemical Profile and Pharmacodynamics

Enprofylline (3-propylxanthine) is a methylxanthine derivative structurally related to theophylline. The table below summarizes its core pharmacological properties.

| Property | Description |

|---|---|

| Chemical Name | 3-propyl-3,7-dihydro-purine-2,6-dione [1] |

| Molecular Formula | C8H10N4O2 [1] |

| Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor; antagonist of adenosine A2B and A1 receptors [2] [1] [3]. |

| Primary Indications (Investigational) | Asthma, Chronic Obstructive Pulmonary Disease (COPD), cerebrovascular insufficiency, sickle cell disease, diabetic neuropathy [1]. |

| Development Status | Clinical development halted; not approved in the US or other major regions [2] [1]. |

This compound was developed as a successor to theophylline with two key differentiating pharmacological attributes:

- Enhanced Bronchodilator Potency: It was a more potent bronchodilator than theophylline [2] [3].

- Reduced Adenergic Side Effects: It demonstrated a lower affinity for adenosine A1 and A2A receptors, which are associated with the central nervous system and cardiovascular side effects (tremor, arrhythmias) common to theophylline [2] [3].

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effects are mediated through dual mechanisms: phosphodiesterase inhibition and adenosine receptor antagonism. The following diagram illustrates the core signaling pathways involved.

Figure 1: this compound's dual mechanism of action. It inhibits intracellular phosphodiesterases (PDE), preventing cAMP breakdown, and blocks extracellular adenosine A₂B receptors. Together, these actions promote bronchodilation and reduce inflammation [2] [3].

- PDE Inhibition: By non-selectively inhibiting PDE enzymes, this compound increases intracellular cAMP concentration. Elevated cAMP in airway smooth muscle cells leads to relaxation and bronchodilation. In immune cells, higher cAMP levels exert anti-inflammatory effects [1] [3].

- Adenosine Receptor Antagonism: this compound is a potent antagonist of adenosine A2B receptors and also affects A1 receptors [1] [4]. Blocking A2B receptors is crucial because their activation by adenosine induces bronchoconstriction, primarily through the release of histamine and leukotrienes from mast cells [3].

Clinical and Preclinical Research Data

Although this compound never reached the market, data from clinical and preclinical studies highlight its potential and the reasons for its discontinuation.

Therapeutic Efficacy and Discontinuation

| Aspect | Findings |

|---|---|

| Bronchodilator Efficacy | Demonstrated effectiveness in asthma and COPD; one derivative (ensifentrine) confirmed PDE inhibition as a valid bronchodilator mechanism in recent Phase III trials [2] [5]. |

| Hepatic Toxicity | Clinical development was halted due to elevated liver enzymes and unpredictable blood levels observed during long-term administration [2] [1]. |

Key Experimental Model: Ethanol-Induced Fatty Liver

This compound played a key role in a 2009 Journal of Clinical Investigation study investigating the link between ethanol metabolism and hepatic steatosis [4]. The study identified adenosine signaling via A1 and A2B receptors as a critical pathway in this process.

Experimental Protocol:

- Objective: To determine if antagonism of adenosine A1 or A2B receptors protects against ethanol-induced fatty liver [4].

- Animal Model: Wild-type, ecto-5'-nucleotidase (CD73)-knockout, and adenosine A1, A2A, and A2B receptor-knockout mice [4].

- Intervention: Mice were fed the Lieber-DeCarli ethanol diet. Wild-type mice were treated with either vehicle, an A1 receptor antagonist (DPCPX), or the A2B receptor antagonist This compound (3 mg/kg, intraperitoneal) [4].

- Primary Outcomes: Assessment of hepatic triglyceride content, serum AST levels, and liver histology for steatosis grading [4].

- Key Results: this compound treatment significantly protected mice from developing ethanol-induced fatty liver, reducing hepatic triglyceride content and serum AST levels compared to the vehicle [4].

Rationale for Development and Current Context

This compound was part of ongoing efforts to refine methylxanthine-based therapies. The goal was to overcome the significant limitations of theophylline, which has a narrow therapeutic index and frequent side effects driven by its non-selective mechanisms [6] [3].

While this compound itself was unsuccessful, the research path it represented continues. The recent approval of ensifentrine, an inhaled dual PDE3/PDE4 inhibitor, validates PDE inhibition as a viable therapeutic target for COPD and demonstrates that separating efficacy from systemic toxicity is achievable [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Theophylline [mdpi.com]

- 4. Adenosine signaling contributes to ethanol-induced fatty ... [pmc.ncbi.nlm.nih.gov]

- 5. A New Treatment for Chronic Obstructive Pulmonary Disease [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review of theophylline: is there still a place for an ... [jtd.amegroups.org]

Enprofylline plasma concentration measurement HPLC method

A Practical Approach to Method Development

When a specific method is not available, a common practice is to adapt a published method for a structurally similar compound. Doxofylline is a xanthine derivative structurally related to enprofylline. The detailed RP-HPLC method for doxofylline and terbutaline sulphate can be adapted for this compound [1].

The table below summarizes the core chromatographic parameters from this method:

| Parameter | Specification |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Column | Zorbax-SB Phenyl (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 %v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (PDA) | 274 nm |

| Column Temperature | 40 °C |

| Injection Volume | Not specified (Typically 10-20 µL for such assays) |

Detailed Experimental Protocol for a Related Compound

The following is a summary of the stability-indicating RP-HPLC method for the simultaneous estimation of Doxofylline and Terbutaline Sulphate in bulk and pharmaceutical dosage forms [1]. This protocol exemplifies the level of detail required for a bioanalytical method and can be used as a template.

- Instrumentation: Agilent 1100 series quaternary gradient HPLC system equipped with an autosampler and a photodiode array (PDA) detector. Data processing was performed using Empower software (v3.0).

- Standard and Sample Preparation:

- Stock Solutions: Prepared doxofylline (1 mg/mL) and terbutaline sulphate (0.1 mg/mL) in the mobile phase.

- Calibration Curve: Mixed and diluted stock solutions to achieve concentrations in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate (70–130% of the nominal test concentration).

- Plasma Sample Prep (Proposed): For your work on this compound in plasma, you will need to develop a sample preparation step. A simple protein precipitation using a solvent like acetonitrile (e.g., a 1:3 ratio of plasma:acetonitrile) is a common starting point. The supernatant would be diluted with the mobile phase before injection.

- Forced Degradation Studies: To prove the method's stability-indicating nature, forced degradation of the drug substances was performed under the following conditions and the resulting solutions were analyzed:

- Acid Hydrolysis: Reflux with 0.1N HCl at 100°C for 5 hours.

- Base Hydrolysis: Reflux with 0.1N NaOH at 100°C for 5 hours.

- Oxidation: Reflux with 10% hydrogen peroxide at 80°C for 5 hours.

- Photolytic: Exposure to 1.2 million lux hours of UV light for 24 hours.

- Thermal: Kept in a hot air oven at 80°C for 48 hours.

- Method Validation: The method was validated as per ICH guidelines and showed:

- Linearity: The method was linear in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate, with a correlation coefficient (r²) > 0.999.

- Sensitivity: LOQ for doxofylline was 1.16 µg/mL and for terbutaline sulphate was 2.08 µg/mL. LOD was 0.38 µg/mL for doxofylline and 0.62 µg/mL for terbutaline sulphate.

- Precision: The RSD for repeatability (six injections) was <2%.

- Accuracy: Mean recovery was between 98-102% for both drugs at 80%, 100%, and 120% levels.

- Specificity: The method effectively separated the drugs from their degradation products, confirmed by peak purity tests using the PDA detector.

Workflow for Method Adaptation and Validation

The following diagram illustrates the logical workflow for developing and validating an HPLC method for a new analyte like this compound, based on the principles demonstrated in the search results.

Key Considerations for Your Project

To successfully develop an assay for this compound, you will need to focus on:

- Sample Preparation from Plasma: This is critical for accurate quantification. Investigate techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove proteins and other interfering components from plasma, which will improve sensitivity and reduce matrix effects.

- Method Optimization: The conditions from the doxofylline method are a starting point. You must experimentally optimize parameters like mobile phase pH, organic modifier ratio, and gradient profile to achieve optimal separation and peak shape for this compound.

- Comprehensive Validation: For a bioanalytical method, you must perform a full validation. This includes demonstrating selectivity, linearity, accuracy, precision (within-day and between-day), recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.

References

Summary of Intravenous Enprofylline Dosing Protocols

| Study Focus / Regimen | Dosage Protocol | Infusion Duration | Key Efficacy & Safety Findings |

|---|---|---|---|

| Acute Airway Obstruction Study [1] | 2.0 mg/kg | 20 minutes | Most favorable balance: Effective bronchodilation with a lower frequency of side effects. |

| 2.5 mg/kg | 20 minutes | Significantly effective for bronchodilation, but higher risk of side effects. | |

| 2.0 mg/kg | 10 minutes | Less effective bronchodilation (+17% PEF increase). | |

| 2.5 mg/kg | 10 minutes | Protocol canceled due to hypotensive/vasovagal reactions. | |

| Exponential Infusion Study [2] | Exponentially decreasing infusion | 2 hours | Achieved stable, therapeutic plasma levels rapidly with a lower peak concentration. |

| Steady-State Level Study [3] | Two constant-rate infusions | Not specified | Achieved a steady-state plasma level of 5 µg/mL. Side effects became pronounced at ~6 µg/mL. |

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here is a detailed methodology based on the clinical trials.

Protocol 1: Bolus Infusion for Acute Exacerbation

This protocol is derived from a randomized, open study in patients with acute exacerbation of obstructive lung disease [1].

- Patient Population: Adults with acute airway obstruction.

- Recommended Regimen: 2.0 mg/kg of enprofylline infused intravenously over 20 minutes [1].

- Preparation & Administration: The total dose should be calculated based on the patient's ideal body weight. It should be diluted in an appropriate volume of a compatible IV fluid (e.g., normal saline) and administered using an infusion pump over the 20-minute period.

- Monitoring:

- Efficacy: Measure peak expiratory flow (PEF) or FEV1.0 before administration and at regular intervals after the infusion is complete.

- Safety: Monitor vital signs, particularly blood pressure, closely during and after the infusion for potential hypotensive reactions. Record any adverse events, with specific attention to nausea, vomiting, and headache [1] [3].

Protocol 2: Exponential Infusion for Stable Plasma Concentration

This study explored an alternative infusion system to maintain a stable therapeutic level [2].

- Objective: To achieve a therapeutic plasma concentration quickly without a high peak, and maintain it stable over a 2-hour observation period.

- Method: Administer this compound via an exponentially decreasing IV infusion over 2 hours. This requires a specific infusion pump or system programmed to decrease the infusion rate exponentially over time.

- Outcome: This method was found to be simple to handle and successfully achieved stable, therapeutic plasma levels with a lower peak concentration compared to a conventional IV bolus [2].

Critical Pharmacological & Safety Considerations

- Therapeutic Window: The target plasma concentration for this compound is approximately 3-5 µg/mL [4]. Side effects such as headache, nausea, and vomiting become pronounced at levels around 6 µg/mL [3]. This narrow window necessitates careful dosing.

- Mechanism of Action: this compound is a xanthine derivative that is a more potent bronchodilator than theophylline. Its action is primarily attributed to phosphodiesterase inhibition, and it is a selective antagonist for the A2B adenosine receptor [4]. Notably, it has a negligible effect on other adenosine receptors (A1, A2A), which is thought to explain its lack of typical theophylline side effects like diuresis and central nervous system stimulation [5] [4].

- Pharmacokinetics: this compound has a short half-life of approximately 1.9 to 2 hours [6] [4]. It is rapidly absorbed from the digestive tract and has a protein binding of 49% [6].

- Hepatic Toxicity: Be aware that the clinical development of this compound was halted due to concerns over hepatic toxicity [5]. Long-term administration has been associated with elevated liver enzyme levels and unpredictable blood concentrations [6].

Diagram: this compound's Proposed Mechanism of Action

The following diagram illustrates the key molecular targets of this compound and theophylline, highlighting this compound's selective receptor antagonism.

References

- 1. Efficacy of this compound in acute airway obstruction [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous Infusion of this compound with an Exponentially... [journals.lww.com]

- 3. Intravenous administration of this compound to asthmatic ... [link.springer.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Enprofylline in vivo administration animal models

Pharmacological Profile of Enprofylline

This compound (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile from other methylxanthines like theophylline. Its primary mechanisms of action and key characteristics are summarized below.

| Property | Description |

|---|---|

| Primary Mechanisms | Competitive non-selective phosphodiesterase (PDE) inhibitor; adenosine receptor antagonist [1]. |

| Adenosine Receptor Affinity | Antagonizes A1 and A2 adenosine receptors nearly equipotently (KB A1: 32 μM, A2: 130 μM) [2]. Often described as a selective A2B receptor antagonist at therapeutic concentrations [3]. |

| Primary Historical/Research Uses | Bronchodilator (asthma, COPD); research in sickle cell disease, diabetic neuropathy, and cerebrovascular insufficiency [1]. |

| Half-Life | Approximately 2 hours [3]. |

Documented Animal Models and Protocols

The use of this compound in animal models has been reported in studies investigating inflammation, liver disease, and retinal disease. The table below outlines key experimental details.

| Disease Area | Animal Model | Reported Dosing & Administration | Key Findings / Effects |

|---|---|---|---|

| Acute Inflammation | Rat skin, plasma protein extravasation model [4] | 2.5-10 mg/kg; Intraperitoneal (i.p.) or Oral (p.o.) | Dose-dependent inhibition of plasma protein leakage induced by histamine, bradykinin, etc. [4]. |

| Alcoholic Fatty Liver Disease | Ethanol-fed mice (Lieber-DeCarli diet) [5] | Pharmacological blockade via antagonist (this compound) | Protected against ethanol-induced hepatic steatosis; reduced hepatic triglyceride content and serum AST levels [5]. |

| Retinal Neovascularization | Mouse pup model of oxygen-induced retinopathy [6] | Daily intraperitoneal injections for 5 days | Significant reduction in retinal neovascularization [6]. |

Detailed Protocol: Inflammation in Rat Skin

This protocol outlines the method for evaluating the anti-inflammatory effects of this compound in a rat model of plasma protein extravasation [4].

- 1. Experimental Animals: Adult rats.

- 2. Induction of Inflammation: Various inflammatory agents (e.g., histamine, 5-hydroxytryptamine, bradykinin, prostaglandin E2, ionophore A23187) are injected intradermally into the shaved skin of the rat.

- 3. Drug Administration:

- Test Article: this compound.

- Dosing Routes: Intraperitoneal (i.p.) or oral (p.o.) administration.

- Dosing Range: 2.5 to 10 mg/kg.

- Control: Aminophylline (a theophylline salt) for comparison.

- 4. Outcome Measurement: The extent of plasma protein leakage into the skin at the injection sites is quantified. A common method involves extracting and measuring a dye that binds to plasma proteins.

- 5. Data Analysis: The inhibitory effect of this compound is calculated by comparing dye leakage in drug-treated groups versus control groups.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for an inflammation study and the proposed mechanism of this compound in protecting against ethanol-induced fatty liver.

Key Considerations for Research Use

- Mechanism Interpretation: While this compound is a PDE inhibitor, its protective effects in certain models like ethanol-induced fatty liver are attributed to its action as an adenosine receptor antagonist, as similar protection was seen in adenosine receptor knockout mice [5].

- Dosing and Solubility: According to vendor information, this compound can be dissolved in DMSO at 60 mg/mL (308.98 mM) with sonication recommended. It is poorly soluble in water [1].

- Comparative Pharmacology: Unlike theophylline, this compound lacks diuretic and certain central nervous system stimulant effects at therapeutic doses, which is potentially linked to its selectivity profile [3].

Conclusion

This compound serves as a valuable pharmacological tool in animal research, particularly for investigating the roles of adenosine A2B receptors and PDE inhibition in inflammatory, metabolic, and vascular disease processes. The documented protocols provide a foundation for its application in preclinical studies.

References

- 1. | TargetMol this compound [targetmol.com]

- 2. Effects of this compound on A1 and A2 adenosine receptors [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Inhibitory actions of this compound and aminophylline on extravasation of... [link.springer.com]

- 5. Adenosine signaling contributes to ethanol-induced fatty ... [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine receptor antagonists and retinal neovascularization in vivo [pubmed.ncbi.nlm.nih.gov]

Enprofylline: Solubility, Preparation, and Application Notes

Abstract Enprofylline is a xanthine derivative with dual pharmacological activity, acting as a selective A2B receptor antagonist (Ki = 7 µM) and a phosphodiesterase (PDE) inhibitor [1]. It is a valuable compound for researching asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed protocols for solvent preparation, including solubility data in DMSO and aqueous buffers, and outlines its experimental applications in cellular and in vivo models [1].

Chemical and Solubility Profile

This compound (CAS 41078-02-8) has a molecular weight of 194.19 g/mol and a molecular formula of C8H10N4O2 [1]. The following table summarizes its key solubility data.

Table 1: Solubility profile of this compound.

| Solvent / Solution | Concentration | Condition / Note |

|---|---|---|

| DMSO | 62.5 mg/mL (321.85 mM) | Standard stock solution; hygroscopic DMSO can impact solubility. Use newly opened DMSO for best results [1]. |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (10.71 mM) | Clear solution. Suitable for short-term in vivo studies (less than half a month) [1]. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.71 mM) | Clear solution. Recommended for in vivo studies requiring enhanced aqueous solubility [1]. |

Stock Solution Preparation Protocols

2.1 Primary Stock Solution in DMSO (100 mM) This concentrated stock is ideal for storing the compound and further diluting into various assay systems.

Materials

- This compound (solid)

- Anhydrous DMSO (newly opened)

- Analytical balance

- Microcentrifuge tubes (sterile)

- Micropipettes and tips

- Ultrasonic bath (optional)

Procedure

- Weighing: Accurately weigh 1.94 mg of this compound solid.

- Dissolution: Transfer the compound to a microcentrifuge tube and add 100 µL of anhydrous DMSO.

- Mixing: Vortex the mixture for 10-15 seconds until the solid is fully dissolved. If necessary, brief sonication in an ultrasonic bath for 15-30 seconds can aid dissolution.

- Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Under these conditions, the stock solution is stable for at least one month [1].

2.2 Working Solution for In Vivo Studies This protocol describes the preparation of a solution for intraperitoneal injection in mouse models [1].

Materials

- Primary stock solution of this compound in DMSO (as prepared in section 2.1)

- SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)

- Physiological saline (0.9% NaCl)

- Corn oil (for Protocol 2)

Protocol 1: Aqueous Solution with SBE-β-CD

- Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and clear.

- To prepare 1 mL of the final working solution:

- Add 100 µL of the 100 mM DMSO stock solution (20.8 mg/mL) to a vial.

- Add 900 µL of the 20% SBE-β-CD solution.

- Mix thoroughly by vortexing. The final concentration will be ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) [1].

Protocol 2: Oil-Based Solution

- To prepare 1 mL of the final working solution:

The following diagram illustrates the workflow for preparing these solutions.

Experimental Application Protocols

3.1 In Vitro Protocol: Inhibition of IL-8 Release [1] This assay tests this compound's ability to block A2B receptor-mediated IL-8 release.

- Cell Culture: Grow appropriate cell lines (e.g., human airway epithelial cells) in recommended medium.

- Stimulation & Treatment:

- Pre-treat cells with 300 µM this compound for a suitable period (e.g., 30-60 minutes).

- Stimulate the cells with 10 µM N-ethylcarboxamidoadenosine (NECA), an adenosine receptor agonist, for several hours to induce IL-8 release.

- Measurement: Collect cell culture supernatant. Measure IL-8 concentration using a standard ELISA kit.

- Expected Result: this compound at 300 µM is expected to completely block NECA-induced IL-8 release [1].

3.2 In Vivo Protocol: Effect on Heart Rate in Mice [1] This protocol assesses the cardiovascular effects of this compound.

- Animal Model: Wild-type (WT) mice.

- Dosing:

- Prepare the working solution using Protocol 1 (SBE-β-CD in Saline).

- Administer this compound via intraperitoneal (IP) injection at doses of 7.5 mg/kg and 30 mg/kg.

- A control group should receive an equivalent volume of vehicle (10% DMSO / 90% (20% SBE-β-CD in Saline)).

- Monitoring: Measure heart rate (HR) before and after injection.

- Expected Result: In male WT mice, injection of 7.5 mg/kg and 30 mg/kg this compound is expected to increase heart rate [1].

Mechanism of Action and Signaling Pathways

Beyond its known roles as an A2B antagonist and PDE inhibitor, recent structural biology studies have revealed that this compound and other xanthine derivatives can bind to and activate Ryanodine Receptors (RyRs) [2]. RyRs are intracellular calcium channels essential for muscle contraction. The binding of this compound to a specific site on RyR1 sensitizes the channel to calcium, leading to its activation. The 4-oxopyrimidine motif has been identified as the minimal chemical structure necessary for this interaction [2]. This newly discovered mechanism opens avenues for researching this compound in muscle weakness diseases.

The diagram below illustrates the multi-target mechanism of action of this compound.

Critical Notes and Troubleshooting

- DMSO Quality: The solubility of this compound is significantly impacted by water content in DMSO. Always use newly opened, high-quality, anhydrous DMSO for preparing stock solutions [1].

- Solution Stability: While frozen DMSO stock solutions are stable, working solutions for in vivo use should be prepared fresh on the day of the experiment.

- In Vivo Considerations: Be aware that a high dose (30 mg/kg) of this compound may cause a decrease in body temperature in female mice [1]. Monitor and control for this variable in your experiments.

- Beyond Solubility: When developing new chemical entities, strategies like introducing polar groups or forming salts can greatly improve aqueous solubility, which is a critical parameter for oral bioavailability [3].

References

Enprofylline probenecid interaction clearance study

Background and Mechanistic Insight

Enprofylline is a xanthine derivative bronchodilator that is mainly eliminated by renal excretion, with a significant portion mediated by active tubular secretion [1] [2]. Probenecid is a well-known inhibitor of organic anion transporters (OATs) in the proximal tubule of the kidney [3] [4].

When administered concomitantly, probenecid competes with this compound for these transport sites, thereby reducing its secretion into the urine. This interaction is quantified by a marked decrease in this compound's clearance, as illustrated in the following pathway and summarized in the data tables below.

Summary of Quantitative Interaction Data

The table below summarizes the key pharmacokinetic changes in this compound when administered with probenecid, based on a clinical study involving six subjects [1] [2].

Table 1: Effects of Probenecid on this compound Kinetics in Humans (n=6)

| Pharmacokinetic Parameter | This compound Alone | This compound with Probenecid | Change |

|---|---|---|---|

| Total Body Clearance (L/h) | 21.0 | 9.8 | ↓ 53% |

| Renal Clearance (L/h) | 17.0 | 8.0 | ↓ 53% |

| Elimination Half-life (h) | 1.8 | 3.0 | ↑ 67% |

| Volume of Distribution (Vss) | ~0.49 L/kg* | ~0.37 L/kg* | ↓ ~25% |

| Protein Binding | Not significantly altered | Not significantly altered | - |

Note: The Volume of Distribution (Vss) values are estimated based on the reported 25% decrease and a typical volume for this compound of approximately 0.48 L/kg [5] [6].

Detailed Experimental Protocol

This protocol is designed to replicate and validate the key interaction study in a clinical research setting.

Study Objectives

- Primary: To quantify the effect of oral probenecid on the intravenous pharmacokinetics of this compound.

- Secondary: To assess the changes in this compound's renal clearance, half-life, and volume of distribution.

Materials

- Test Drug: this compound for intravenous administration.

- Interacting Drug: Probenecid tablets (500 mg).

- Subjects: Healthy adult volunteers (typically n=6-10). The study should be approved by an ethics committee, and all subjects must provide informed consent.

- Key Equipment: HPLC system with UV detector or LC-MS/MS for plasma and urine sample analysis.

Study Design and Dosing

A two-phase, crossover design is recommended, with a sufficient washout period (at least 5 this compound half-lives, or ~15-24 hours) between phases.

- Phase A (Control): Administer a single intravenous dose of this compound (e.g., 1 mg/kg) to fasting subjects.

- Phase B (Interaction): After a washout period, pre-treat subjects with oral probenecid (1 g total dose, e.g., 2 x 500 mg tablets). Administer the same IV dose of this compound 1-2 hours after probenecid to coincide with the peak plasma levels of the inhibitor.

Biological Sample Collection

- Blood Sampling: Collect venous blood samples (e.g., 5-10 mL) pre-dose and at scheduled times post-dose. A suggested schedule is: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours. Centrifuge samples immediately and store the plasma at -20°C or below until analysis.

- Urine Sampling: Collect urine over timed intervals (e.g., 0-2, 2-4, 4-8, 8-12 hours). Measure total volume and aliquot a sample for storage at -20°C or below.

Bioanalytical Method

- Sample Preparation: Use protein precipitation with an organic solvent like acetonitrile for plasma samples. Dilute urine samples appropriately with a compatible solvent.

- Chromatography: A reverse-phase C18 column is suitable. Use a mobile phase such as a mixture of phosphate buffer (pH ~4.5) and methanol, with a flow rate of ~1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 270-275 nm is standard for xanthines. For higher sensitivity and specificity, LC-MS/MS is preferred.

- Validation: The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

The workflow for the clinical study and subsequent data analysis is outlined below.

Data and Statistical Analysis

- Pharmacokinetic Calculations:

- AUC: Calculate the area under the plasma concentration-time curve using the linear trapezoidal rule.

- Clearance (CL): Total Body Clearance = Dose / AUC₀‑∞.

- Renal Clearance (CLᵣ): CLᵣ = (Amount excreted unchanged in urine) / AUC for the same collection interval.

- Half-life (t₁/₂): Estimated from the terminal slope of the log-concentration-time curve (t₁/₂ = 0.693 / λz).

- Volume of Distribution (Vss): Calculate using the formula Vss = (Dose * AUMC) / (AUC)², where AUMC is the area under the first moment curve.

- Statistical Analysis: Use a paired t-test to compare the pharmacokinetic parameters from Phase A and Phase B. A p-value of less than 0.05 is typically considered statistically significant.

Critical Considerations for Researchers

- Clinical Relevance: The observed interaction is clinically significant. Coadministration of probenecid can more than double this compound plasma exposure (as inferred from the 53% reduction in clearance). This dramatically increases the risk of concentration-dependent adverse effects, which for this compound can include nausea and cardiovascular reactions [5].

- Dosing Schedule: The timing of probenecid administration is critical. It must be given before this compound to effectively saturate the renal transporters.

- Interindividual Variability: Renal secretion, the primary process affected, is subject to human variability due to factors like differences in transporter expression and activity [7]. Researchers should account for this in their study power calculations.

References

- 1. Effects of Probenecid on this compound Kinetics in Man [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of probenecid on this compound kinetics in man [link.springer.com]

- 3. Probenecid: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Combination of probenecid-sulphadoxine-pyrimethamine for ... [malariajournal.biomedcentral.com]

- 5. This compound: pharmacokinetics and comparison with ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Human variability in the renal elimination of foreign ... [sciencedirect.com]

Enprofylline human pharmacokinetic study design

Enprofylline Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of this compound established in human studies.

| Parameter | Healthy Young Adults [1] | Healthy Elderly Subjects [2] | Children with Asthma [3] |

|---|---|---|---|

| Elimination Half-life | 1.9 h | 2.5 h | Information in primary source |

| Total Body Clearance | 191.1 ml·kg⁻¹·h⁻¹ (∼0.19 l·h⁻¹·kg⁻¹) | 0.16 l·h⁻¹·kg⁻¹ | Information in primary source |

| Renal Clearance | Not specified in snippet | 0.13 l·h⁻¹·kg⁻¹ | Information in primary source |

| Volume of Distribution | 0.48 l·kg⁻¹ | Not specified in snippet | Information in primary source |

| Protein Binding | 49% | Not specified in snippet | Not specified in snippet |

| Primary Elimination Route | Not specified in snippet | Renal (∼83% of dose) | Not specified in snippet |

Key Protocol Design Elements

Historical clinical trials provide a foundation for designing this compound pharmacokinetic studies.

- Core Study Design: A double-blind, placebo-controlled, crossover design is a robust model. One study administered this compound, theophylline, and placebo in random order with washout periods, allowing for direct comparison and controlling for inter-subject variability [1] [4].

- Dosing and Formulations: Studies have used both intravenous infusion (e.g., 1 mg/kg) and sustained-release oral tablets to characterize pharmacokinetics under different routes [3] [2].

- Population Considerations: Recruitment should account for factors that significantly impact pharmacokinetics:

- Age: Plan separate cohorts for young adults and elderly subjects, as clearance is reduced in the elderly [2].

- Renal Function: Include subjects with varying levels of renal function, as this compound is primarily eliminated by the kidneys [2].

- Disease State: Enroll patients with the target condition (e.g., asthma) alongside healthy volunteers to assess disease-specific effects [3].

- Bioanalytical Methods: Use a validated method (e.g., coupled column chromatography) for precise measurement of plasma and urine this compound concentrations [2].

- Safety Monitoring: Closely monitor for adverse events including nausea, vomiting, headache, and cardiovascular reactions [1] [5].

Experimental Workflow and Considerations

The following diagram outlines the high-level workflow and critical considerations for a population-based pharmacokinetic study of this compound.

Critical Safety and Efficacy Insights

- Safety Profile: this compound's adverse effects differ from theophylline; it primarily caused nausea and cardiovascular reactions rather than CNS effects like restlessness and tremor [1]. Note that clinical development was halted due to hepatic toxicity problems [6].

- Potency and Dosing: this compound is a more potent bronchodilator but is not equipotent to theophylline on a mg-per-mg basis. Effective bronchodilation occurred at serum concentrations as low as 11.8–16.5 µmol/L, roughly one-fifth the concentration required for theophylline [1] [4].

- Mechanism of Action: Much of this compound's effect is attributed to phosphodiesterase inhibition rather than adenosine receptor antagonism. It is considered a selective A2B adenosine receptor antagonist, which may influence its anti-inflammatory profile [6] [5].

References

- 1. This compound: pharmacokinetics and comparison with ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in healthy elderly subjects [link.springer.com]

- 3. Pharmacokinetics of this compound administered ... [sciencedirect.com]

- 4. This compound: Pharmacokinetics and comparison with ... [link.springer.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

Enprofylline Application Notes for Researchers

1. Chemical and Pharmacological Profile Enprofylline (3-propylxanthine) is a xanthine derivative acting as a selective A2B receptor antagonist and a phosphodiesterase (PDE) inhibitor [1] [2]. It is used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), and has been investigated for cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy [3]. Its development for asthma was halted due to concerns over hepatic toxicity [4].

2. Key Physicochemical Properties The table below summarizes this compound's key properties, which directly inform stability considerations [1] [2]:

| Property | Value / Description | Significance for Stability |

|---|---|---|

| Molecular Formula | C₈H₁₀N₄O₂ | -- |

| CAS Number | 41078-02-8 | -- |

| Melting Point | 287 - 289 °C | Indicates high thermal stability at standard processing temps. |

| Appearance | White to light yellow solid powder | A change in color or appearance may indicate degradation. |

| Solubility | ~62.5 mg/mL in DMSO; soluble in organic solvents & specific aqueous formulations [1]. | Informs choice of solvent for analytical testing and formulation. |

| Log P | 0.3 | Suggests moderate hydrophilicity. |

| Light Sensitivity | Requires protection from light during storage & handling [1]. | Critical parameter; necessitates light-protective packaging. |

3. Recommended Stability Storage Conditions As specific data is unavailable, the following storage conditions are derived from standard ICH guidelines for pharmaceutical products [5] [6] [7]. A comprehensive stability study program should include the following storage conditions:

| Study Type | Storage Condition | Purpose | Minimum Testing Time Points |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the re-test period & shelf life under recommended storage. | 0, 3, 6, 9, 12, 18, 24 months; annually thereafter. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To provide supporting data if significant change occurs at accelerated conditions. | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To assess the rate of degradation & evaluate the impact of short-term excursions. | 0, 3, 6 months |

Special Handling: Given its light-sensitive nature, all stability samples must be stored in light-protective containers (e.g., amber glass vials) [1] [6].

Detailed Experimental Stability Protocol

This protocol outlines a standard ICH-compliant stability study for this compound bulk drug substance.

1. Scope To define the procedures for conducting stability studies on this compound to determine its stability profile and propose a re-test period.

2. Materials and Equipment

- Test Substance: this compound bulk drug substance (at least one lot, preferably three).

- Container: Simulate the proposed marketing packaging, typically a double-layer polyethylene bag inside a light-protective, airtight container with a desiccant.

- Stability Chambers: Chambers capable of maintaining the required long-term, intermediate, and accelerated conditions with continuous monitoring.

- Analytical Equipment: HPLC with a UV/VIS detector or other validated stability-indicating methods.

3. Methodology and Workflow The overall workflow for conducting and analyzing the stability study is as follows:

4. Analytical Testing Parameters Withdrawn samples must be tested against pre-defined specifications. Key parameters for this compound include [5]:

- Description/Appearance: Visual inspection for color, physical state.

- Assay (Potency): A specific and validated method (e.g., HPLC-UV) to quantify this compound content.

- Related Substances (Impurities): Quantification of known and unknown degradation products.

- Water Content: Determined by Karl Fischer titration.

- Forced Degradation Studies: To validate the stability-indicating power of analytical methods, expose this compound to harsh conditions (acid, base, oxidation, heat, and light) to generate 5-20% degradation [7].

5. Data Analysis and Reporting

- Trend Analysis: Plot quantitative data (e.g., potency, impurities) over time for each storage condition.

- Shelf-life Estimation: The re-test period is primarily based on long-term data. Accelerated data can be used to support the proposed period, as per ICH Q1E.

- Reporting: The final stability report should include a conclusion on the proposed re-test period and storage conditions based on the generated data [5].

Critical Considerations for Development

- Hepatic Toxicity: Note that clinical development for asthma was discontinued due to hepatotoxicity concerns [4]. This is a critical factor for any further development.

- Pharmacokinetics: this compound has a short half-life (~1.9 hours) and is primarily eliminated renally [8] [1] [3]. Drug interactions with antibiotics like erythromycin appear minimal, unlike theophylline [8].

- Data Gap: The lack of public stability data means your experimental results will be foundational. Adherence to GMP and ICH guidelines is essential for regulatory acceptance.

References

- 1. This compound | A2B receptor antagonist| phosphodiesterase ... [invivochem.com]

- 2. This compound | A2B Receptor Antagonist | MedChemExpress [medchemexpress.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions ... [medicaldialogues.in]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 5. Top 10 Stability and Testing FAQs Storage [blog.nutrasource.ca]

- 6. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

- 7. A guide to stability storage [linkedin.com]

- 8. This compound disposition in the presence and absence ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Analytical Method Validation for Enprofylline

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development that demonstrates the reliability and suitability of an analytical method for its intended purpose. For enprofylline, a xanthine derivative with bronchodilator properties used in respiratory disorders, establishing a validated analytical method is essential for quality control testing, stability assessment, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on "Validation of Analytical Procedures," provide the fundamental framework for validation activities across ICH member regulatory authorities including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1] [2]. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for this compound, specifically designed for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis.

The validation process establishes documented evidence that provides a high degree of assurance that a specific analytical method will consistently yield results that accurately reflect the quality characteristics of the drug substance or product. For this compound, which is structurally similar to other xanthine derivatives like doxofylline and theophylline, the validation approach must address specific analytical challenges including its stability profile, detection in various matrices, and separation from potential degradation products [3] [4]. The principles outlined in this document apply to analytical procedures used for release testing and stability monitoring of commercial drug substances and products, and can be adapted to various analytical techniques including HPLC, UV-Visible spectroscopy, and mass spectrometry-based methods.

Regulatory Framework and Validation Parameters

ICH Q2(R2) Guidelines

The ICH Q2(R2) guideline represents the current regulatory standard for analytical method validation, providing a harmonized framework for the validation of analytical procedures included in registration applications. This guideline discusses elements for consideration during validation and provides recommendations on how to derive and evaluate various validation tests for each analytical procedure [1] [2]. According to ICH Q2(R2), validation should demonstrate that an analytical method is fit for its intended purpose across several key parameters, with the specific validation requirements depending on the type of test being performed (identification, testing for impurities, or assay). The guideline applies to new or revised analytical procedures used for release and stability testing of commercial drug substances and products, both chemical and biological/biotechnological in nature [1].

The fundamental validation characteristics outlined in ICH Q2(R2) include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range, with additional considerations for robustness and system suitability [1]. These parameters ensure that the analytical method can consistently produce reliable results that accurately represent the quality attributes of the drug product. For this compound, which may be formulated as a single component or in combination with other active ingredients, the validation approach must be carefully designed to address potential analytical challenges specific to its chemical structure and formulation characteristics.

Essential Validation Parameters

Table 1: Essential Validation Parameters for this compound Analytical Methods

| Validation Parameter | Definition | Recommended Protocol | Acceptance Criteria |

|---|---|---|---|

| Accuracy | Closeness between measured value and true value | Spiked recovery experiments at 80%, 100%, 120% of target concentration | Mean recovery 98-102% with RSD ≤2% |

| Precision | Degree of agreement among individual measurements | Repeatability: 6 injections at 100% concentration Intermediate precision: Different days, analysts, instruments | RSD ≤2% for repeatability; ≤3% for intermediate precision | | Specificity | Ability to measure analyte accurately in presence of interferents | Forced degradation studies (acid, base, oxidation, thermal, photolytic) | Baseline separation of this compound from degradants; peak purity >0.99 | | Linearity | Ability to obtain results proportional to analyte concentration | Minimum 5 concentrations from 50-150% of test concentration | Correlation coefficient R² >0.999 | | Range | Interval between upper and lower concentration with suitable precision, linearity, and accuracy | Established from linearity studies | Confirmed by acceptable accuracy, precision, and linearity across range | | LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or statistical methods | LOD ~0.38 μg/ml, LOQ ~1.16 μg/ml (based on xanthine analogs) | | Robustness | Capacity to remain unaffected by small, deliberate variations | Deliberate changes in pH, temperature, flow rate, mobile phase composition | System suitability criteria met despite variations |

The specificity parameter is particularly critical for this compound methods, as it demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, excipients, or other matrix components [1] [3]. For stability-indicating methods, specificity must be demonstrated through forced degradation studies under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments. These studies should show that the method can successfully separate this compound from its degradation products, confirming that the assay is stability-indicating and suitable for monitoring product quality over time [3].

The linearity of an analytical method is its ability to elicit test results that are directly proportional to analyte concentration within a given range, typically evaluated using a minimum of five concentrations [1] [3]. For this compound assay methods, the range would normally be established from 80% to 120% of the test concentration, while for content uniformity testing, a wider range of 70% to 130% may be appropriate [3]. The limit of detection (LOD) and limit of quantitation (LOQ) determine the sensitivity of the method, with typical values for xanthine derivatives like doxofylline being approximately 0.38 μg/mL for LOD and 1.16 μg/mL for LOQ, providing a reference point for this compound method development [3].

Methodology for Stability-Indicating HPLC Method

Chromatographic Conditions

For the analysis of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended based on successful applications with structurally similar xanthine derivatives [3]. The chromatographic separation should be achieved using a Zorbax-SB Phenyl column (250 × 4.6 mm, 5 μm particle size) or equivalent phenyl stationary phase, which has demonstrated excellent separation for xanthine compounds like doxofylline from their degradation products. The mobile phase should consist of a mixture of 25 mM ammonium acetate buffer (pH adjusted to 5.0 with 0.1% glacial acetic acid) and acetonitrile in the proportion of 85:15 %v/v, delivered at a flow rate of 1.0 mL/min in isocratic mode [3]. The column temperature should be maintained at 40°C, and the eluate monitored using a photodiode array (PDA) detector at 274 nm, which corresponds to the maximum absorbance wavelength for xanthine derivatives.

The sample preparation for this compound analysis involves dissolving the drug substance or extracting the drug product in the mobile phase to achieve a final concentration of approximately 400 μg/mL for assay determination, with suitable dilution for formulation analysis. For tablet formulations, a representative sample should be powdered and sonicated with the mobile phase for 15-20 minutes to ensure complete extraction of the active ingredient, followed by filtration through a 0.45 μm membrane filter before injection [3]. The injection volume is typically 20 μL, and the total run time should be optimized to ensure complete elution of this compound and any potential degradants, typically between 10-15 minutes based on similar methods for xanthine compounds.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and should be conducted on this compound under a variety of stress conditions [3]. These studies help identify the potential degradation products and verify that the method can adequately separate the intact drug from these degradants. The recommended forced degradation protocol for this compound includes:

- Acidic degradation: Reflux with 0.1N HCl at 100°C for 5 hours, followed by neutralization

- Basic degradation: Reflux with 0.1N NaOH at 100°C for 5 hours, followed by neutralization

- Oxidative degradation: Treatment with 10% hydrogen peroxide at 80°C for 5 hours

- Thermal degradation: Exposure of solid drug substance to 80°C for 48 hours in a hot air oven

- Photolytic degradation: Exposure of solid drug substance to UV light (1.2 million lux hours) in a photostability chamber for 24 hours

After each stress treatment, the samples should be diluted to an appropriate concentration (typically 0.15 mg/mL) using the mobile phase and analyzed using the developed HPLC method [3]. Peak purity tests should be performed using the PDA detector to ensure that the this compound peak is pure and free from co-eluting degradants. The method should demonstrate adequate resolution between this compound and all degradation products, with baseline separation achieved for all potential impurities.

Experimental Protocols

Preparation of Solutions

4.1.1 Standard Solution

Accurately weigh approximately 100 mg of This compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a primary stock solution of 1 mg/mL. Transfer 10.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a working standard solution of 400 μg/mL.

4.1.2 Sample Solution (Tablet Formulation)

Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate. Transfer 5.0 mL of the clear filtrate to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution of approximately 400 μg/mL.

4.1.3 Forced Degradation Solutions

Acid degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N HCl, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N NaOH, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Base degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N NaOH, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N HCl, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Oxidative degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 10% hydrogen peroxide, and heat at 80°C for 5 hours. Cool and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Method Validation Protocols

4.2.1 Linearity and Range

Prepare a series of standard solutions at five different concentrations ranging from 50% to 150% of the target test concentration (200, 300, 400, 500, and 600 μg/mL) by appropriate dilution of the stock solution. Inject each solution in triplicate and record the peak areas. Plot the mean peak area against the corresponding concentration and calculate the regression equation and correlation coefficient. The correlation coefficient (R²) should be not less than 0.999.

4.2.2 Accuracy (Recovery Studies)

Spike placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target test concentration). Prepare three samples at each level and analyze using the proposed method. Calculate the percentage recovery and relative standard deviation (RSD). The mean recovery should be between 98.0% and 102.0% with an RSD not more than 2.0%.

4.2.3 Precision

Repeatability: Prepare six independent sample solutions from a homogeneous batch of tablet formulation at 100% of the test concentration and analyze. Calculate the RSD of the assay results, which should not exceed 2.0%.

Intermediate precision: Repeat the precision study on a different day, using a different analyst and different instrument. The combined RSD for both studies should not exceed 3.0%.

4.2.4 Specificity

Inject individually the standard solution, sample solution, placebo solution, and forced degradation samples. Examine the chromatograms for peak purity of this compound using a PDA detector and check for interference from excipients or degradants. The method should demonstrate baseline separation of this compound from all potential impurities with a resolution factor not less than 2.0.

4.2.5 Robustness

Deliberately vary the chromatographic conditions to evaluate the method's robustness:

- Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)

- Mobile phase composition: ±2% absolute change in organic component (83:17 and 87:13)

- Column temperature: ±2°C (38°C and 42°C)

- pH of buffer: ±0.1 units (pH 4.9 and 5.1)

In each condition, inject the standard solution in triplicate and check the system suitability parameters. The RSD for peak areas and retention times should not exceed 2.0% across all variations.

Workflow and Signaling Pathways

The following diagrams illustrate the analytical method validation workflow and the relationship between different validation parameters using Graphviz DOT language:

Analytical Method Validation Workflow

Relationship Between Validation Parameters

Forced Degradation Study Design

Data Analysis and Acceptance Criteria

Table 2: System Suitability Test Parameters